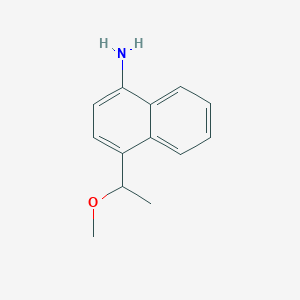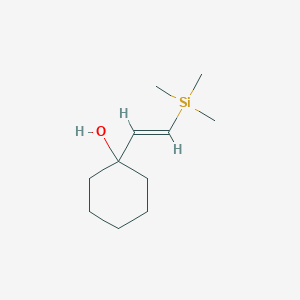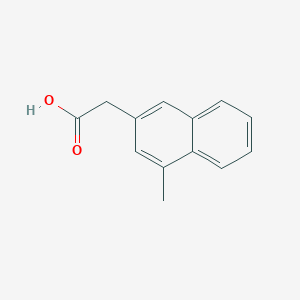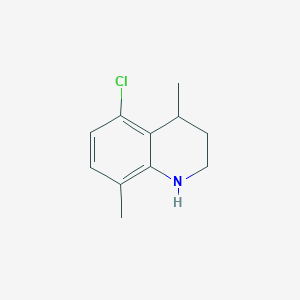
4-(1-Methoxyethyl)naphthalen-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-Methoxyethyl)naphthalen-1-amine is an organic compound with the molecular formula C13H15NO It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a methoxyethyl group attached to the naphthalene ring
Méthodes De Préparation
The synthesis of 4-(1-Methoxyethyl)naphthalen-1-amine typically involves the reaction of naphthalene derivatives with appropriate reagents to introduce the methoxyethyl group. One common method involves the alkylation of naphthalen-1-amine with 1-methoxyethyl chloride under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
4-(1-Methoxyethyl)naphthalen-1-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form naphthoquinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as alkyl halides and acyl chlorides are commonly used in these reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields naphthoquinone derivatives, while reduction with sodium borohydride produces the corresponding alcohol.
Applications De Recherche Scientifique
4-(1-Methoxyethyl)naphthalen-1-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activity. Researchers investigate its interactions with biological molecules and its effects on cellular processes.
Medicine: There is interest in its potential therapeutic applications. Studies explore its efficacy as a drug candidate for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of 4-(1-Methoxyethyl)naphthalen-1-amine involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the context in which the compound is used. For example, in medicinal chemistry, it may inhibit or activate certain enzymes involved in disease pathways.
Comparaison Avec Des Composés Similaires
4-(1-Methoxyethyl)naphthalen-1-amine can be compared with other naphthalene derivatives, such as:
1-Naphthylamine: This compound lacks the methoxyethyl group and has different chemical properties and reactivity.
2-Naphthylamine: Similar to 1-naphthylamine but with the amine group positioned differently on the naphthalene ring.
N-Methyl-1-naphthalenemethylamine: This compound has a methyl group instead of a methoxyethyl group, leading to differences in reactivity and applications.
Propriétés
Formule moléculaire |
C13H15NO |
|---|---|
Poids moléculaire |
201.26 g/mol |
Nom IUPAC |
4-(1-methoxyethyl)naphthalen-1-amine |
InChI |
InChI=1S/C13H15NO/c1-9(15-2)10-7-8-13(14)12-6-4-3-5-11(10)12/h3-9H,14H2,1-2H3 |
Clé InChI |
XXUYMYNJRXBEQM-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=C(C2=CC=CC=C21)N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![1-Ethyl-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoline](/img/structure/B11901089.png)
![6-Chloro-1-cyclopropyl-1H-imidazo[4,5-c]pyridine](/img/structure/B11901097.png)
![4-Methoxy-1H-imidazo[4,5-c]pyridine formate](/img/structure/B11901100.png)
